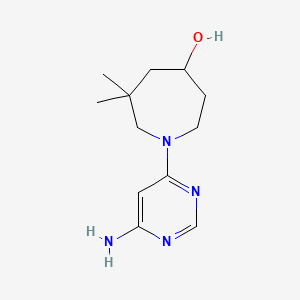
1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea, also known as CDK inhibitor, is a chemical compound that has been extensively researched for its potential use in cancer treatment. This compound has shown promising results in inhibiting the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of cell division and proliferation.
Wirkmechanismus
The 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor works by binding to the ATP-binding site of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)ureas, which prevents the phosphorylation of substrates and leads to cell cycle arrest. It specifically targets 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea4 and 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea6, which are crucial regulators of the G1/S transition in the cell cycle. By inhibiting 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea4 and 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea6, the this compound inhibitor can prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
The this compound inhibitor has been shown to have several biochemical and physiological effects, including inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor has several advantages for lab experiments, including its specificity for 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea4 and 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea6, its ability to induce cell cycle arrest and apoptosis, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and treatment regimen.
Zukünftige Richtungen
There are several future directions for research on the 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor, including the development of more potent and selective this compound inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other cancer treatments. Additionally, further research is needed to determine the optimal dosage and treatment regimen for the this compound inhibitor in different types of cancer.
Synthesemethoden
The synthesis of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea involves a multi-step process that includes the reaction of 2-chloroaniline with 2,5-dimethyl-4-phenylpyrazole-3-carboxylic acid, followed by the reaction with carbonyldiimidazole and N,N'-diisopropylcarbodiimide to form the final product.
Wissenschaftliche Forschungsanwendungen
The 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea inhibitor has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)ureas, which are essential for cell division and proliferation. Inhibition of 1-(2-Chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)ureas can lead to cell cycle arrest and apoptosis, which can be beneficial in cancer treatment. Several clinical trials are ongoing to evaluate the efficacy of this compound inhibitors in various types of cancer, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
1-(2-chloroanilino)-3-(2,5-dimethyl-4-phenylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-16(13-8-4-3-5-9-13)17(24(2)23-12)20-18(25)22-21-15-11-7-6-10-14(15)19/h3-11,21H,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUOQGWVIPHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)NC(=O)NNC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-5-iodo-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7438411.png)
![6-(2,2-dimethylpropylsulfonyl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438428.png)
![1-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-3-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7438435.png)
![1-[[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7438440.png)

![1-[1-[6-[1-(5-Fluoro-2-methoxyphenyl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-yl]ethanol](/img/structure/B7438446.png)
![5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7438451.png)
![N-(2-amino-2-cyclopropylethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7438458.png)
![(5S,7R)-N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2-methoxyethyl)-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438464.png)
![2-[[4-(1-hydroxy-2,2-dimethylpropyl)triazol-1-yl]methyl]-N-methyl-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7438471.png)
![3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one](/img/structure/B7438478.png)
![methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7438498.png)
![methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B7438512.png)
![methyl (E)-5-[(3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)amino]pent-2-enoate](/img/structure/B7438525.png)